molecular formula C11H24 B14643534 2,3,3,4,5-Pentamethylhexane CAS No. 52670-33-4

2,3,3,4,5-Pentamethylhexane

Cat. No.: B14643534
CAS No.: 52670-33-4
M. Wt: 156.31 g/mol
InChI Key: STMIMOZUYGUOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,4,5-Pentamethylhexane is a branched alkane with the molecular formula C₁₁H₂₄ It is one of the many isomers of hexane, characterized by the presence of five methyl groups attached to the main hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrogenation of alkenes using a metal catalyst like palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,5-Pentamethylhexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium or platinum catalyst

    Substitution: Chlorine (Cl₂) or bromine (Br₂), UV light or halogen carrier

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

2,3,3,4,5-Pentamethylhexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,3,4,5-Pentamethylhexane involves its interaction with molecular targets and pathways within a system. As a non-polar hydrocarbon, it can interact with lipid membranes and hydrophobic regions of proteins, potentially affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,5-Pentamethylhexane
  • 2,2,3,4,5-Pentamethylhexane
  • 2,2,3,5,5-Pentamethylhexane

Uniqueness

2,3,3,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which can influence its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns, making it suitable for specific applications .

Properties

CAS No.

52670-33-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,3,4,5-pentamethylhexane

InChI

InChI=1S/C11H24/c1-8(2)10(5)11(6,7)9(3)4/h8-10H,1-7H3

InChI Key

STMIMOZUYGUOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.